molecular formula C11H13N3O B2420892 2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine CAS No. 2168281-59-0

2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2420892
CAS No.: 2168281-59-0
M. Wt: 203.245
InChI Key: WRZNRBRZCSZZGR-UHFFFAOYSA-N
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Description

2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows for various functional modifications, making it a versatile scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine typically involves the reaction of a substituted chalcone with aminopyrazole under specific conditions. One common method includes:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antitumor activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitutions, which enhance its biological activity and photophysical properties. These modifications allow for greater versatility in drug design and material science applications compared to its parent compound and other similar heterocyclic compounds.

Properties

IUPAC Name

2,5-dimethyl-7-prop-2-enoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-4-5-15-11-7-8(2)12-10-6-9(3)13-14(10)11/h4,6-7H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZNRBRZCSZZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2OCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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